1,5-Dibromohexane
Overview
Description
1,5-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound consists of a six-carbon chain with bromine atoms attached to the first and fifth carbon atoms. This structure makes it a useful building block in the synthesis of various chemical compounds.
Preparation Methods
1,5-Dibromohexane can be synthesized through several methods. One common method involves the bromination of hexane. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the hexane molecule .
Another method involves the use of 1,5-hexanediol as a starting material. The diol is treated with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to replace the hydroxyl groups with bromine atoms, resulting in the formation of this compound .
Chemical Reactions Analysis
1,5-Dibromohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Grignard Reactions: this compound can be used to prepare Grignard reagents by reacting with magnesium in anhydrous ether.
Scientific Research Applications
1,5-Dibromohexane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: this compound is used in the preparation of polymers and copolymers.
Material Science: The compound is used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,5-dibromohexane in chemical reactions involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .
Comparison with Similar Compounds
1,5-Dibromohexane can be compared with other dibromoalkanes, such as 1,4-dibromobutane and 1,6-dibromohexane:
1,4-Dibromobutane: This compound has a four-carbon chain with bromine atoms on the first and fourth carbon atoms.
1,6-Dibromohexane: This compound has a six-carbon chain with bromine atoms on the first and sixth carbon atoms.
This compound is unique due to its specific carbon chain length and the position of the bromine atoms, which make it suitable for certain synthetic applications that other dibromoalkanes may not be as effective for .
Properties
IUPAC Name |
1,5-dibromohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUUDAOCYEWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337580 | |
Record name | 1,5-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-96-3 | |
Record name | 1,5-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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